



# Application Notes: LPT99 Formulation with Poloxamer 407 for Sustained Otoprotective Release

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LPT99     |           |
| Cat. No.:            | B10854259 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction **LPT99** is a second-generation small molecule inhibitor of the Apoptotic Protease Activating Factor 1 (APAF-1).[1] It is under investigation for its otoprotective potential against hearing loss induced by chemotherapeutic agents like cisplatin.[1][2] Cisplatin-induced ototoxicity is a significant, often irreversible, side effect that limits its clinical use and severely impacts patient quality of life.[1][3] The mechanism involves the induction of apoptosis in the sensory hair cells of the cochlea.[1][4] **LPT99** intervenes in this apoptotic pathway. To maximize its therapeutic effect and minimize systemic exposure, a local, sustained-release formulation is desirable.

Poloxamer 407 (P407) is a biocompatible, FDA-approved polymer well-suited for this purpose. [5] It exhibits thermo-reversible gelation, meaning it is a liquid at refrigerated temperatures (allowing for easy administration) and forms a viscous gel at body temperature, creating an in situ drug depot for prolonged release. [6][7][8] This application note details the formulation of **LPT99** with Poloxamer 407 for sustained intratympanic delivery and provides relevant characterization and evaluation protocols based on preclinical studies.

## **Mechanism of Action and Therapeutic Rationale**

Cisplatin induces ototoxicity primarily by generating reactive oxygen species (ROS) and causing mitochondrial dysfunction within cochlear hair cells.[1][4] This triggers the release of



cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, initiating the formation of a multiprotein complex called the apoptosome.[1] The apoptosome recruits and activates procaspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell death of essential hair cells and subsequent hearing loss.[1]

**LPT99** acts as a direct antagonist to APAF-1, preventing the formation of the apoptosome and thereby inhibiting the downstream activation of the caspase cascade.[1][9] Local delivery of **LPT99** to the inner ear using a Poloxamer 407 hydrogel ensures a sustained local concentration of the inhibitor at the target site, offering prolonged protection without interfering with the systemic antineoplastic activity of cisplatin.[1]



Click to download full resolution via product page

Caption: LPT99 signaling pathway in cisplatin-induced ototoxicity.

# Formulation and Data Poloxamer 407 Hydrogel Properties

Poloxamer 407 is a triblock copolymer of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). Its key characteristic is a concentration-dependent sol-gel transition temperature (Tsol-gel).[10] Below the Tsol-gel, it is a solution; above it, the polymer chains self-assemble into micelles that pack into a gel lattice.[11] The properties of the hydrogel can be modulated by altering the P407 concentration or by including additives.[5][12]

Table 1: Physicochemical Properties of Poloxamer 407 Hydrogels



| P407 Conc.<br>(% w/w) | Additive(s)              | Tsol-gel<br>(°C)     | Viscosity<br>(at 37°C) | Key Finding                                                       | Reference |
|-----------------------|--------------------------|----------------------|------------------------|-------------------------------------------------------------------|-----------|
| 18.0                  | None                     | 32.6                 | High                   | Tsol-gel is inversely proportiona I to P407 concentrati on.       | [10]      |
| 20.0                  | None                     | 21.9                 | Higher                 | An ideal Tsolgel for injectables is between room and body temp.   | [13]      |
| 20.5                  | None                     | 29.8                 | High                   | -                                                                 | [10]      |
| 25-35                 | None                     | Decreases with conc. | Increases with conc.   | Increasing polymer concentration reduces drug release rates.      | [12]      |
| 20.0                  | P188 (various<br>ratios) | 28.1 - 74.7          | Modulated              | P188 is often added to increase the Tsol-gel to a suitable range. | [5]       |

| 18.0 | Hyaluronic Acid (1%) | ~32 | Increased | Additives can enhance mucoadhesion and modify release. |[10] |

### LPT99 / Poloxamer 407 Formulation Data

Preclinical studies have successfully used a Poloxamer 407-based hydrogel for the sustained intratympanic delivery of **LPT99**.[1]



Table 2: LPT99/P407 Formulation Used in Preclinical Rat Model

| Component     | Concentration <i>l</i> Details                  | Purpose                                             | Reference |
|---------------|-------------------------------------------------|-----------------------------------------------------|-----------|
| LPT99         | 50, 100, and 478 μM                             | Active Pharmaceutical Ingredient (APAF-1 Inhibitor) | [1]       |
| Poloxamer 407 | Not specified, but suitable for in situ gelling | Thermo-responsive,<br>sustained-release<br>vehicle  | [1][14]   |

| Administration | Intratympanic injection | Local delivery to the cochlea |[1] |

## In Vivo Efficacy Data

The efficacy of the **LPT99**/P407 formulation was evaluated in a rat model of cisplatin-induced hearing loss.[1] Auditory Brainstem Response (ABR) was used to measure hearing thresholds before and after treatment. A lower threshold shift indicates better protection.

Table 3: Otoprotective Efficacy of LPT99/P407 Gel in Cisplatin-Treated Rats



| Treatment<br>Group | ABR Threshold Shift (dB SPL) vs. Cisplatin- Only | % of Animals<br>with Normal<br>Hearing | Key Finding                                                     | Reference |
|--------------------|--------------------------------------------------|----------------------------------------|-----------------------------------------------------------------|-----------|
| Cisplatin Only     | Baseline (High<br>Shift)                         | 14%                                    | Cisplatin<br>causes<br>significant<br>hearing loss.             | [1]       |
| + 50 μM LPT99      | Significant reduction                            | 50%                                    | LPT99 provides dose-dependent protection.                       | [1]       |
| + 100 μM LPT99     | ~50-60%<br>reduction across<br>frequencies       | 58%                                    | A dose between<br>100-478 μM<br>offered the best<br>protection. | [1]       |
| + 478 μM LPT99     | Significant reduction                            | 70%                                    | The formulation significantly preserved cochlear structures.    | [1][14]   |

(Data summarized from Varela-Moreira et al., 2021)[1]

#### **Protocols**

The following protocols provide a general framework for the preparation, characterization, and evaluation of an **LPT99**-Poloxamer 407 formulation.

# Protocol 1: Preparation of LPT99-Poloxamer 407 Hydrogel

This protocol is based on the widely used "cold method" for dissolving poloxamers.[13][15][16]

Materials:



- Poloxamer 407 (P407) powder
- LPT99
- Sterile, cold (4°C) phosphate-buffered saline (PBS) or other aqueous vehicle
- Sterile magnetic stir bar and beaker
- Calibrated magnetic stir plate in a cold room or on ice

#### Procedure:

- Calculate the required amount of P407 powder to achieve the desired final concentration (e.g., 18-25% w/w).
- Weigh the calculated amount of P407 and slowly sprinkle it onto the surface of the cold (4°C)
  aqueous vehicle in a beaker. Avoid clumping.
- Add a sterile magnetic stir bar.
- Place the beaker on a magnetic stir plate in a cold environment (e.g., 4°C cold room or surrounded by ice).
- Stir the solution slowly and continuously to prevent foaming.[15] Continue stirring overnight or until the P407 is completely dissolved and a clear, homogenous solution is formed.
- Once the polymer is fully dissolved, weigh the required amount of LPT99 to achieve the target molarity (e.g., 100 μM) and add it to the cold P407 solution.
- Continue stirring in the cold until the LPT99 is completely dissolved.
- Store the final formulation at 4°C. The formulation should be a clear, injectable liquid at this temperature.

## **Protocol 2: Physicochemical Characterization**

2.1 Gelation Temperature (Tsol-gel) Determination The tube inversion method is a simple and common way to determine Tsol-gel.[16]



- Transfer 1-2 mL of the LPT99/P407 solution into a small glass vial.
- Place the vial in a temperature-controlled water bath, starting at a low temperature (e.g., 10°C).
- Increase the temperature slowly, in increments of 1-2°C, allowing the sample to equilibrate for 5 minutes at each step.
- After each equilibration, invert the vial 90°.
- The Tsol-gel is the temperature at which the solution no longer flows upon inversion.[16]
- 2.2 Rheological Analysis Rheology provides detailed information on the viscosity and viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of the gel.
- Use a rheometer equipped with a temperature control unit.
- Apply a sample of the cold **LPT99**/P407 solution to the rheometer plate.
- Perform an oscillatory temperature sweep, gradually increasing the temperature from cold (e.g., 15°C) to above body temperature (e.g., 40°C).
- The Tsol-gel can be defined as the temperature at which the storage modulus (G') equals the loss modulus (G').[12]
- Measure the viscosity at a constant temperature (e.g., 37°C) to characterize the gel's consistency under physiological conditions.
- 2.3 In Vitro Drug Release Study This protocol uses a dialysis membrane method to simulate drug release.[17]
- Prepare a dialysis bag (e.g., with a 12-14 kDa MWCO) and soak it according to the manufacturer's instructions.
- Accurately measure a known volume (e.g., 1 mL) of the cold LPT99/P407 formulation and place it inside the dialysis bag. Seal the bag securely.



- Submerge the sealed bag in a vessel containing a known volume of release medium (e.g., 50 mL of PBS at pH 7.4).
- Place the entire setup in a shaking water bath maintained at 37°C to ensure gelation and simulate physiological conditions.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Analyze the concentration of LPT99 in the withdrawn samples using a validated analytical method (e.g., HPLC-UV).
- Calculate the cumulative percentage of **LPT99** released over time.

#### **Protocol 3: In Vivo Efficacy Assessment (Rat Model)**

This protocol is a summary of the methods used to evaluate the otoprotective effects of the LPT99/P407 formulation.[1][18][19]

#### Animal Model:

• Sprague-Dawley or Wistar rats.[18][19]

#### Procedure:

- Baseline Auditory Testing: Anesthetize the animals and perform baseline Auditory Brainstem Response (ABR) tests to determine pre-treatment hearing thresholds across a range of frequencies (e.g., click, 8, 16, 32 kHz).[20]
- Formulation Administration: Under anesthesia, administer a defined volume of the cold
   LPT99/P407 formulation (or vehicle control) via intratympanic injection.
- Cisplatin Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 10-14 mg/kg) to induce ototoxicity.[1][19]

## Methodological & Application





- Post-Treatment Auditory Testing: After a set period (e.g., 72 hours), re-anesthetize the animals and perform a final ABR test to measure post-treatment hearing thresholds.[1][18]
- Data Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from
  the final threshold for each animal. Compare the threshold shifts between the LPT99-treated
  groups and the cisplatin-only control group.
- Histology (Optional): Following the final ABR, perfuse the animals and collect the cochleae for histological analysis to assess the preservation of outer hair cells (OHCs) and other cochlear structures.[1][14]





Click to download full resolution via product page

**Caption:** Experimental workflow for **LPT99**/P407 formulation and evaluation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Therapeutic efficiency of the APAF-1 antagonist LPT99 in a rat model of cisplatin-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficiency of the APAF-1 antagonist LPT99 in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cisplatin-Induced Ototoxicity and Prevention PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of poloxamer 407 pharmaceutical and pharmacological characteristics PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poloxamer Hydrogels for Biomedical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Therapeutic efficiency of the APAF-1 antagonist LPT99 in a rat model of cisplatin-induced hearing loss PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Engineering the structure and rheological properties of P407 hydrogels via reverse poloxamer addition PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mucosal Applications of Poloxamer 407-Based Hydrogels: An Overview PMC [pmc.ncbi.nlm.nih.gov]



- 16. Poloxamer 407 Based Gel Formulations for Transungual Delivery of Hydrophobic Drugs: Selection and Optimization of Potential Additives PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protection against cisplatin ototoxicity in a Sprague-Dawley rat animal model PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. preprints.org [preprints.org]
- To cite this document: BenchChem. [Application Notes: LPT99 Formulation with Poloxamer 407 for Sustained Otoprotective Release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854259#lpt99-formulation-with-poloxamer-407-for-sustained-release]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com